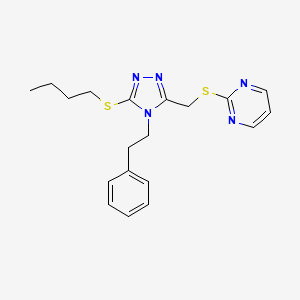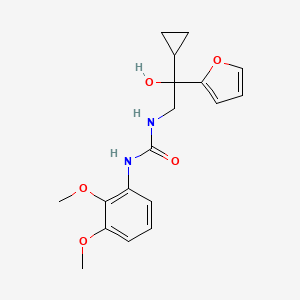
2-(2-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and yields. The synthesis route can often be optimized to improve yield or reduce costs .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths and angles. Techniques used might include X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and stability. It also includes spectroscopic properties, which can be used to identify or quantify the compound .Applications De Recherche Scientifique
Supramolecular Polymer Structures
Research on the synthesis and crystal structures of novel trisamides, which are structurally similar to the query compound, has shown significant insights into supramolecular polymer frameworks. These studies highlight the role of hydrogen bonds in forming supramolecular sheets or three-dimensional networks, which could suggest potential applications of the query compound in materials science, particularly in the development of novel polymer materials with specific structural characteristics (Jiménez et al., 2009).
Organic Synthesis and Reactivity
Another study on the synthesis of 3-Acyl-5,6-dihydro-2-phenylthieno[2,3-d]pyrimidin-4(3H)-ones from related compounds demonstrates the reactivity of thiophene derivatives in organic synthesis. This research may provide a foundation for understanding how similar compounds, including the one , could be synthesized and modified to produce new compounds with potential applications in medicinal chemistry and drug design (Maruoka et al., 1994).
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, studies on similar thiophene and benzamide derivatives have explored their potential biological activities. For instance, research on azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has provided insights into their cytostatic, antitubercular, and anti-inflammatory activities. Such studies suggest the query compound could have promising applications in the development of new therapeutic agents (Chiriapkin et al., 2021).
Catalysis and Polymerization
Research on N-(2-Benzoylphenyl)benzamido nickel(II) complexes has explored their reactivity in polymerization processes. This indicates potential applications of similar compounds in catalysis and the synthesis of polymeric materials, which could be relevant for the query compound in catalyzing specific chemical reactions or in the development of polymeric materials with unique properties (Shim et al., 2003).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[(2-ethylsulfanylbenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-5-22-13-9-7-6-8-12(13)15(20)19-17-14(16(21)18-4)10(2)11(3)23-17/h6-9H,5H2,1-4H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLAUPMCIAJQLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,2-oxazole-3-carboxamide](/img/structure/B2807969.png)
![2-[4-[(3-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]acetamide](/img/structure/B2807971.png)




![6-Bromo-3-{6-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2807979.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2807980.png)
![3-benzyl-8,9-dimethoxy-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2807981.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2807986.png)
